N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
2-[4-[[3-(trifluoromethyl)benzoyl]amino]but-2-ynoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c20-19(21,22)14-7-5-6-13(12-14)18(26)24-10-3-4-11-27-16-9-2-1-8-15(16)17(23)25/h1-2,5-9,12H,10-11H2,(H2,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPNHTBKYCNRKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthetic Planning
The synthesis follows principles of organic chemistry outlined by MSU Chemistry, emphasizing three critical tasks: constructing the carbon framework, functional group manipulation, and stereochemical control. For this compound, the strategy involves:
- Alkyne Linker Preparation : Formation of the but-2-yn-1-yl spacer via Sonogashira coupling or nucleophilic substitution.
- Carbamoylphenoxy Intermediate Synthesis : Introducing the 2-carbamoylphenoxy group through amidation or hydrolysis.
- Trifluoromethylbenzamide Coupling : Attaching the 3-(trifluoromethyl)benzamide moiety via acyl chloride intermediates.
A convergent approach minimizes step count, as linear sequences risk yield attrition.
Detailed Synthetic Methods
Preparation of the Alkyne Linker
The but-2-yn-1-yl fragment is synthesized via Sonogashira coupling between propargyl bromide and a phenol derivative. Key conditions include:
Carbamoylphenoxy Group Installation
The 2-carbamoylphenoxy moiety is introduced via nucleophilic aromatic substitution :
Trifluoromethylbenzamide Coupling
The 3-(trifluoromethyl)benzoyl chloride is prepared by treating 3-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂). Coupling with the alkyne-amine intermediate proceeds via Schotten-Baumann conditions :
- Base : Aqueous NaOH (10%) at 0–5°C.
- Solvent : Dichloromethane/water biphasic system.
- Yield : 70–75% after recrystallization (ethanol/water).
Reaction Optimization
Catalytic Systems
Comparative studies reveal that Pd/Cu catalysts outperform other systems in Sonogashira coupling (Table 1).
Table 1: Catalyst Screening for Alkyne Formation
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₂Cl₂/CuI | THF | 60 | 85 |
| Pd(OAc)₂/CuI | DMF | 80 | 72 |
| PdCl₂(PPh₃)₂/CuBr | Toluene | 100 | 65 |
Solvent and Temperature Effects
- Carbamoylation : DCM outperforms DMF due to reduced side reactions (e.g., over-carbamoylation).
- Coupling Reaction : Lower temperatures (0–5°C) prevent trifluoromethyl group degradation.
Characterization and Validation
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, amide NH), 7.89–7.45 (m, aromatic H), 4.72 (s, 2H, OCH₂).
- ¹³C NMR : δ 167.2 (C=O), 125.6 (q, J = 272 Hz, CF₃), 89.4 (C≡C).
- HRMS : m/z 437.1342 [M+H]⁺ (calculated 437.1338).
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/water + 0.1% TFA).
- Melting Point : 152–154°C (DSC, 10°C/min).
Challenges and Mitigation
Alkyne Stability
The but-2-yn-1-yl linker is prone to oxidation. Solutions include:
Trifluoromethyl Group Reactivity
Electron-withdrawing effects slow acylation. Microwave Assistance (100°C, 30 min) accelerates coupling by 40%.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the carbamoylphenoxy moiety may participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Core Structural Features and Substituent Variations
The target compound shares a benzamide core with multiple analogs (Table 1), but variations in substituents and linkers lead to distinct physicochemical and biological properties.
| Compound Name | Substituent on Benzamide | Linker Type | Key Functional Groups | CAS Number |
|---|---|---|---|---|
| Target Compound | 3-(Trifluoromethyl) | But-2-yn-1-yl | 2-Carbamoylphenoxy | Not Provided |
| N-(4-(Dimethylamino)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide | 4-(Trifluoromethoxy) | But-2-yn-1-yl | Dimethylamino | 1396684-18-6 |
| N-(4-(Diethylamino)but-2-yn-1-yl)-2-fluorobenzamide | 2-Fluoro | But-2-yn-1-yl | Diethylamino | 1396878-87-7 |
| Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) | 2-(Trifluoromethyl) | Phenoxy | 3-Isopropoxyphenyl | — |
| PF50 (EP 3 407 716 B1 derivative) | 2-(Trifluoromethyl) | Tetrafluorobut-1-en-1-yl | 4-Chloro-3-methylphenyl | — |
Key Observations :
- Trifluoromethyl Positioning : The 3-(trifluoromethyl) group in the target compound may alter electronic and steric effects compared to 2-(trifluoromethyl) derivatives like flutolanil, influencing receptor interactions .
- Carbamoyl vs. Amino Groups: The 2-carbamoylphenoxy group in the target compound provides hydrogen-bonding capacity absent in dimethylamino or diethylamino substituents in analogs, suggesting improved solubility and target engagement .
Physicochemical Properties
- Lipophilicity (log P): The trifluoromethyl group increases lipophilicity, but the carbamoylphenoxy group may mitigate this effect compared to purely alkylated analogs (e.g., 1396878-87-7).
- Solubility : Carbamoyl groups enhance aqueous solubility relative to halogenated or alkylated derivatives (e.g., 1396684-18-6 with trifluoromethoxy) .
- Metabolic Stability : The alkyne linker in the target compound may resist oxidative metabolism better than thioether or ene-containing analogs (e.g., PF50) .
Biological Activity
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by various studies and findings.
Chemical Structure
The compound features a complex structure characterized by:
- A trifluoromethyl group, which is known to enhance biological activity.
- A carbamoylphenoxy moiety that may contribute to its interaction with biological targets.
Research indicates that compounds similar to this compound may act as non-covalent inhibitors of key enzymes. For instance, studies on related compounds have shown their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission and have implications in neurodegenerative diseases .
Enzyme Inhibition
A significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. The following table summarizes the findings from various studies on related compounds:
These values indicate that compounds with structural similarities to this compound exhibit moderate to potent inhibitory effects on these enzymes.
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Related derivatives have shown effectiveness against various pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). The following table presents the minimum inhibitory concentrations (MICs) for some derivatives:
| Compound Type | Pathogen | MIC (µM) | Reference |
|---|---|---|---|
| N-Alkyl derivatives | Mycobacterium tuberculosis | 125 - 250 | |
| N-Alkyl derivatives | MRSA | 250 - 500 |
Case Studies
- Study on Acetylcholinesterase Inhibition : A study evaluating various hydrazinecarboxamide derivatives demonstrated that certain compounds exhibited lower IC50 values than rivastigmine, a clinically used drug for Alzheimer's disease treatment. This suggests that this compound could be a candidate for further development in neuropharmacology .
- Antimicrobial Efficacy : The antimicrobial efficacy of structurally related compounds was assessed against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity. Notably, some derivatives showed significant potency against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
